
3-amino-N-(3-chloro-2-methylphenyl)propanamide
Overview
Description
3-amino-N-(3-chloro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H13ClN2O It is characterized by the presence of an amino group, a chlorinated aromatic ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and 3-aminopropanoic acid.
Amidation Reaction: The carboxylic acid group of 3-chloro-2-methylbenzoic acid is converted to an amide by reacting with 3-aminopropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-2-methylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form a dechlorinated product.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated aromatic compounds.
Substitution: Formation of hydroxyl or alkoxy-substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a chlorinated aromatic ring structure and an amide functional group, which are crucial for its biological activity. The structural formula can be represented as follows:
- Molecular Formula : C10H13ClN2O
- SMILES : CC1=C(C=CC=C1Cl)NC(=O)CCN
- InChIKey : RLFLKIGVLRYSJK-UHFFFAOYSA-N
This structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmaceutical applications.
Drug Development
Research indicates that compounds similar to 3-amino-N-(3-chloro-2-methylphenyl)propanamide are being explored for their roles as modulators of ion channels and receptors. For instance, analogs of propanamides have been studied for their antagonistic effects on the TRPV1 receptor, which is involved in pain pathways. These studies highlight the importance of structural modifications in enhancing binding affinity and therapeutic efficacy .
Anticancer Research
There is ongoing research into the use of compounds with similar structures for anticancer therapies. The ability of these compounds to modulate cellular pathways may provide insights into new treatment modalities for various cancers. The specific interactions at the molecular level can lead to the development of targeted therapies that minimize side effects while maximizing therapeutic outcomes.
Case Study 1: TRPV1 Antagonists
A study focused on the structure-activity relationships (SAR) of propanamide derivatives revealed that certain modifications could significantly enhance binding potency to the TRPV1 receptor. Compounds with similar structural features to this compound demonstrated promising analgesic effects in neuropathic pain models, indicating potential applications in pain management .
Case Study 2: CFTR Modulators
Research into cystic fibrosis transmembrane conductance regulator (CFTR) modulators has uncovered small molecules that enhance CFTR function. Although this compound itself has not been directly linked to CFTR modulation, the methodologies employed in identifying effective modulators could be applicable to this compound, suggesting a pathway for future exploration in treating cystic fibrosis .
Potential Industrial Applications
Beyond medicinal chemistry, this compound may find utility in industrial applications as an organic buffer or reagent in biochemical assays. Its stability and reactivity could facilitate various synthetic processes in organic chemistry .
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure with a different substitution pattern on the aromatic ring.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of an amino group.
3-amino-N-(3-chloro-2-methylphenyl)butanamide: Similar structure with an extended carbon chain.
Uniqueness
3-amino-N-(3-chloro-2-methylphenyl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
3-Amino-N-(3-chloro-2-methylphenyl)propanamide, with the CAS number 938517-08-9, is a compound that has garnered attention for its potential biological activities. This article aims to comprehensively review its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamide moiety linked to an amino group and a chloro-substituted aromatic ring. This unique structure is thought to contribute to its biological properties, making it a subject of interest in medicinal chemistry.
1. Anticancer Properties
Research indicates that this compound may exhibit anticancer activity. It has been studied for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | 12.50 | Moderate |
NCI-H460 | 14.31 | Significant |
Hep-2 | 3.25 | High |
These findings suggest that the compound may act as a potential lead in developing new anticancer agents.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown moderate to good activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 4.69 to 22.9 µM for Gram-positive bacteria, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µM) | Activity |
---|---|---|
Staphylococcus aureus | 5.64 | Moderate |
Escherichia coli | 8.33 | Significant |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Modulation : It can modulate receptor activities, potentially affecting pathways related to pain and inflammation.
The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the chloro group may facilitate hydrophobic interactions that enhance binding affinity.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Cancer Cell Lines : A study assessing the cytotoxic effects on MCF-7 and NCI-H460 cell lines found that treatment with varying concentrations of the compound resulted in marked reductions in cell viability, supporting its role as a potential anticancer agent .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against various bacterial strains, highlighting its potential utility in treating infections .
Properties
IUPAC Name |
3-amino-N-(3-chloro-2-methylphenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5-6,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLKIGVLRYSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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